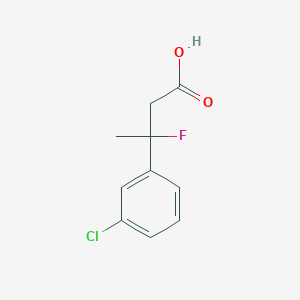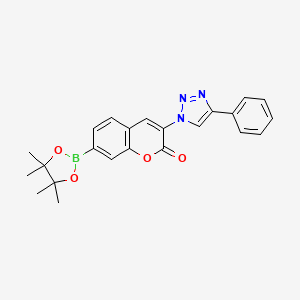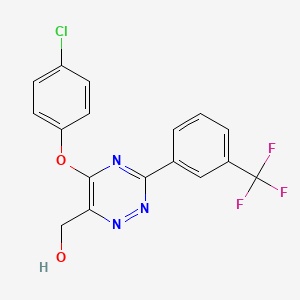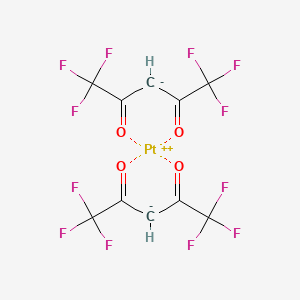
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol is an organic compound characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring with two hydroxyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol typically involves the phosphorylation of benzene-1,2-diol (catechol) with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H4(OH)2+2(EtO)2PCl→C6H2(OH)2(P(O)(OEt)2)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phosphoryl groups can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Formation of 3,6-bis(diethoxyphosphoryl)benzene-1,2-quinone.
Reduction: Formation of partially or fully reduced phosphoryl derivatives.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its phosphoryl groups.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl and phosphoryl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with only hydroxyl groups.
Resorcinol (benzene-1,3-diol): An isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol is unique due to the presence of both hydroxyl and diethoxyphosphoryl groups, which confer distinct chemical reactivity and potential for diverse applications compared to its simpler analogs like catechol, resorcinol, and hydroquinone.
Eigenschaften
CAS-Nummer |
91633-17-9 |
|---|---|
Molekularformel |
C14H24O8P2 |
Molekulargewicht |
382.28 g/mol |
IUPAC-Name |
3,6-bis(diethoxyphosphoryl)benzene-1,2-diol |
InChI |
InChI=1S/C14H24O8P2/c1-5-19-23(17,20-6-2)11-9-10-12(14(16)13(11)15)24(18,21-7-3)22-8-4/h9-10,15-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
BIZSVTFYDZRWLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(C(=C(C=C1)P(=O)(OCC)OCC)O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)

![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)




![Imidazo[1,5-D][1,2,4]triazine](/img/structure/B15246849.png)
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)



